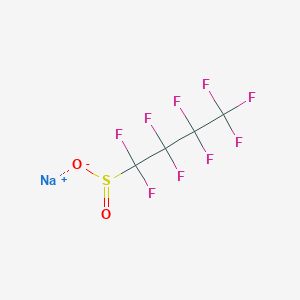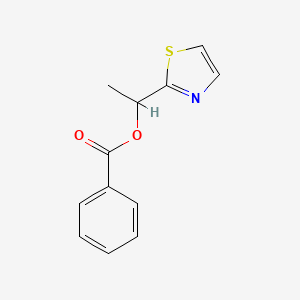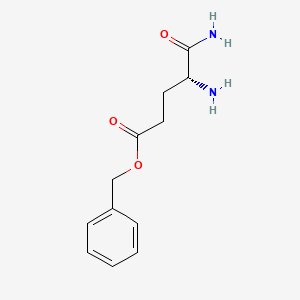
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE
Descripción general
Descripción
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE is a chemical compound with the molecular formula C4H2F9NaO3S and a molecular weight of 324.09 g/mol . This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. It is commonly used in various industrial and scientific applications.
Métodos De Preparación
The synthesis of SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE typically involves the reaction of 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinates.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in biological studies where long-term stability is required.
Medicine: It is investigated for potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The fluorine atoms enhance the compound’s stability and resistance to degradation, making it effective in various applications .
Comparación Con Compuestos Similares
SODIUM 1,1,2,2,3,3,4,4,4-NONAFLUORO-1-BUTANESULFINATE can be compared with other similar compounds such as:
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, sodium salt (11): This compound has a sulfonic acid group instead of a sulfinic acid group, which affects its reactivity and applications.
Nonafluorobutane-1-sulfonic acid: This compound is similar but has a sulfonic acid group, making it more acidic and reactive in certain conditions.
The uniqueness of this compound lies in its combination of high stability, resistance to degradation, and versatile reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
102061-82-5 |
|---|---|
Fórmula molecular |
C4HF9NaO2S |
Peso molecular |
307.09 g/mol |
Nombre IUPAC |
sodium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinate |
InChI |
InChI=1S/C4HF9O2S.Na/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15;/h(H,14,15); |
Clave InChI |
RMYDSPLTYMKGPN-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)F)(F)F.[Na] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5R)-4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B8279457.png)

![Ethyl 1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B8279480.png)

![5-(5-Bromo-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-D]pyrimidin-7(6H)-one](/img/structure/B8279496.png)



